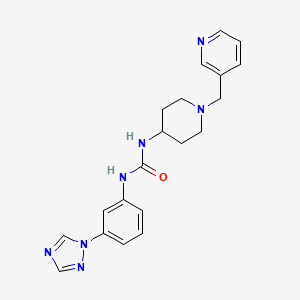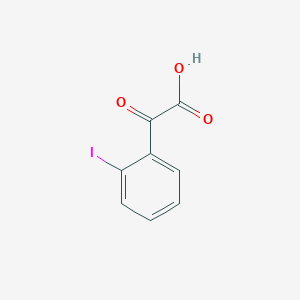
2-(2-Iodophenyl)-2-oxoaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl)-2-oxoacetic acid is a substituted acetic acid derivative characterized by the presence of an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Iodophenyl)-2-oxoacetic acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves the palladium-catalyzed reaction with allenes to form 1,3-butadienes. Additionally, it can undergo photolysis in carbon tetrachloride to form the corresponding chloro compound .
Industrial Production Methods: While specific industrial production methods for 2-(2-Iodophenyl)-2-oxoacetic acid are not widely documented, the general approach involves the use of palladium-catalyzed reactions and photolysis techniques, which are scalable for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific details are not widely documented.
Reduction: Reduction reactions are possible, but detailed conditions and reagents are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the iodine atom on the phenyl ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in the synthesis and various reactions involving the compound.
Photolysis: Utilized in the formation of chloro compounds from the parent compound.
Major Products Formed:
1,3-Butadienes: Formed through palladium-catalyzed reactions with allenes.
Chloro Compounds: Formed through photolysis in carbon tetrachloride.
Scientific Research Applications
2-(2-Iodophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including 1,3-butadienes and chloro compounds.
Medicine: The compound’s derivatives may have pharmaceutical applications, but further research is needed.
Industry: Utilized in the production of specialized chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action for 2-(2-Iodophenyl)-2-oxoacetic acid involves its reactivity due to the presence of the iodine atom and the oxo group. The compound can undergo various chemical transformations, including palladium-catalyzed reactions and photolysis, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the iodine atom and the oxo group .
Comparison with Similar Compounds
2-Iodophenylacetic Acid: Similar structure but lacks the oxo group.
2-Iodophenylacetyl Chloride: A derivative used in further chemical synthesis.
3,4-Dimethoxyphenyl 2-Iodophenylacetate: Another derivative with additional functional groups.
Properties
Molecular Formula |
C8H5IO3 |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-(2-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) |
InChI Key |
BPZZDKIVKSVLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


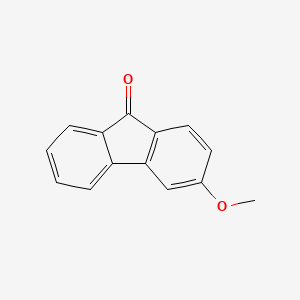
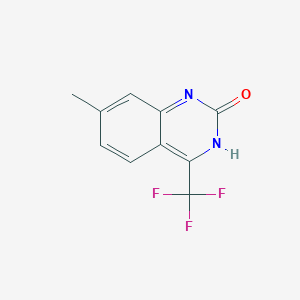
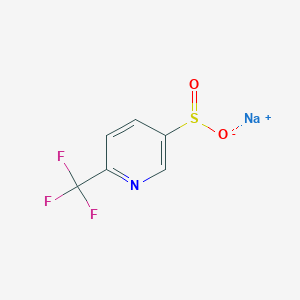
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
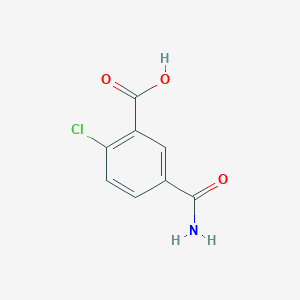



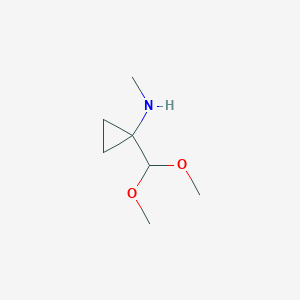
![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
